3H-Phenoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

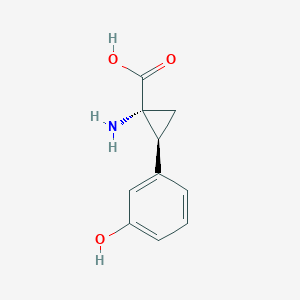

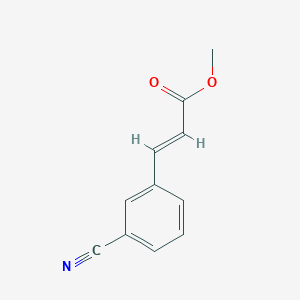

3H-Phenoxazin-3-one is an organic compound that belongs to the family of phenoxazines. It is known for its diverse applications in scientific research, particularly in the field of biochemistry and physiology. The compound has a unique structure that makes it an attractive target for synthesis and investigation.

Aplicaciones Científicas De Investigación

Electronic Structure and NMR Spectra

- The carbon-13 NMR chemical shifts of 3H-phenoxazin-3-one and its derivatives have been analyzed, revealing insights into the electronic structure influenced by an electron-withdrawing carbonyl group and a π-donating ether oxygen (Hasegawa & Ueno, 1985).

Antibacterial Properties

- Derivatives of 3H-phenoxazin-3-one exhibit antibacterial activity, as demonstrated in comparative studies with standard drugs like Streptomycin (Sudhakar, Reddy, Rajyalakshmi, & Raju, 2016).

Anticancer Potential

- Certain derivatives of 3H-phenoxazin-3-one, like 5H-pyrido[3,2-a]phenoxazin-5-one, have shown potent antiproliferative activity against various human cancer cell lines, indicating their potential as anticancer intercalating drugs (Bolognese et al., 2002).

Redox Activity and Luminescence

- Studies on sterically crowded 3H-phenoxazin-3-one derivatives have shown interesting redox activities and luminescence properties, contributing to our understanding of their electrochemical behavior (Ivakhnenko et al., 2020).

Colon Cancer Treatment

- Phenoxazines derived from 3H-phenoxazin-3-one have demonstrated significant anticancer activity against colon cancer cell lines, indicating their potential therapeutic use in treating colon cancer (Nakachi et al., 2010).

Ecotoxicological Characterization

- Studies on the ecotoxicological impacts of 3H-phenoxazin-3-one derivatives have helped in understanding their environmental effects and potential use as natural compounds in pest control (Lo Piparo et al., 2006).

Soil Biotransformation

- Research on the biotransformation of 2-Benzoxazolinone to 2-Amino-(3H)-Phenoxazin-3-one in soil provides insights into the natural defense mechanisms of cereals and potential agricultural applications (Understrup et al., 2005).

Lung Carcinoma Treatment

- A novel phenoxazinone derivative has shown to inhibit the growth of human lung carcinoma cells and induce apoptosis, suggesting its application in lung cancer treatment (Abe, Yamane, & Tomoda, 2001).

APO Synthesis in Aqueous Environment

- A new method for synthesizing 2-amino-3H-phenoxazin-3-one through the reaction of 2-aminophenol with monochloramine has been explored, contributing to synthetic chemistry applications (Abou Mehrez, Dossier-Berne, & Legube, 2016).

Pharmacological Activities Review

- A comprehensive review of the pharmacological activities and applications of aminophenoxazinones, including anticancer and antimicrobial properties, highlights their potential in drug development (Zorrilla et al., 2021).

Propiedades

Número CAS |

1916-63-8 |

|---|---|

Nombre del producto |

3H-Phenoxazin-3-one |

Fórmula molecular |

C12H7NO2 |

Peso molecular |

197.19 g/mol |

Nombre IUPAC |

phenoxazin-3-one |

InChI |

InChI=1S/C12H7NO2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H |

Clave InChI |

UOMHBFAJZRZNQD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2 |

SMILES canónico |

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2 |

Otros números CAS |

1916-63-8 |

Sinónimos |

phenoxazinone phenoxazone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)

![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)

![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)